An In-depth Technical Guide to 1-bromo-3-fluoro-3-methylbutane: A Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-bromo-3-fluoro-3-methylbutane: A Building Block for Modern Drug Discovery
Introduction: The Strategic Role of Halogenated Alkanes in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The distinct physicochemical properties of fluorine and bromine offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and increase binding affinity.[1][2][3] Bromine, on the other hand, can introduce significant polarizability and the potential for halogen bonding, which can also enhance binding affinity and influence the duration of action of a drug.[4][5][6]
This guide provides a comprehensive technical overview of 1-bromo-3-fluoro-3-methylbutane, a bifunctional building block that combines the advantageous properties of both a primary alkyl bromide and a tertiary alkyl fluoride. This unique arrangement presents a versatile platform for the synthesis of novel and complex molecules, making it a compound of significant interest to researchers and scientists in the field of drug development. While specific experimental data for this compound is limited, this guide will synthesize available information with established principles of chemical reactivity and spectroscopic analysis to provide a thorough and practical resource.
Physicochemical Properties
| Property | 1-bromo-3-fluoro-3-methylbutane | 1-bromo-3-methylbutane (for comparison) |
| Molecular Formula | C₅H₁₀BrF | C₅H₁₁Br |
| Molecular Weight | 169.04 g/mol | 151.04 g/mol [7] |
| CAS Number | 1514922-17-8 | 107-82-4[7] |
| Boiling Point | Not available | 120-121 °C[8][9] |
| Melting Point | Not available | -112 °C[8] |
| Density | Not available | 1.261 g/mL at 25 °C[9] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents. | Slightly soluble in water; miscible with alcohol and ether.[10][11] |
| Appearance | Not available | Colorless liquid[9] |
Note: The introduction of a fluorine atom is expected to increase the molecular weight and may influence the boiling point and density compared to its non-fluorinated counterpart.
Chemical Properties and Reactivity
The chemical behavior of 1-bromo-3-fluoro-3-methylbutane is dictated by the presence of two distinct halogen-carbon bonds: a primary C-Br bond and a tertiary C-F bond. This duality offers orthogonal reactivity, allowing for selective chemical transformations.
The Primary Alkyl Bromide: A Versatile Handle for Nucleophilic Substitution
The C-Br bond in 1-bromo-3-fluoro-3-methylbutane is characteristic of a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism.[12] This functional group is a common and reliable electrophile for forming new carbon-carbon and carbon-heteroatom bonds.
-
Reactivity: Primary alkyl bromides are moderately reactive and are preferred substrates for a wide range of nucleophiles, including amines, thiolates, cyanides, and carbanions.[13][14]
-
Significance in Drug Synthesis: This reactivity is frequently exploited in the synthesis of active pharmaceutical ingredients (APIs) to introduce side chains, link molecular fragments, or build the core structure of a drug molecule.[15]
The Tertiary Alkyl Fluoride: A Bastion of Stability
The C-F bond is the strongest single bond to carbon, rendering alkyl fluorides, particularly tertiary ones, significantly more stable and less reactive compared to other alkyl halides.[16] This stability is a key attribute in drug design.
-
Reactivity: Tertiary alkyl fluorides are generally resistant to nucleophilic substitution and elimination reactions under standard conditions. Their synthesis often requires specialized fluorinating agents.[17]
-
Significance in Drug Synthesis: The introduction of a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][18] This increased stability makes the tertiary fluoride moiety a desirable feature in many drug candidates.
The differential reactivity of the C-Br and C-F bonds allows for a stepwise synthetic strategy where the more labile C-Br bond can be functionalized while the robust C-F bond remains intact.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-bromo-3-fluoro-3-methylbutane are not publicly available, we can predict the key features based on its structure and by drawing comparisons with similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the carbon adjacent to the bromine and the methyl groups. The protons on the carbon alpha to the bromine will likely appear as a triplet, while the methyl protons will be a singlet. The presence of fluorine will introduce splitting (J-coupling) to nearby protons, which would be observable in a high-resolution spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the influence of the electronegative halogen atoms. The carbon bonded to bromine will be shifted downfield. The carbon bonded to fluorine will also be shifted downfield and will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-Br and C-F stretching frequencies are expected in the fingerprint region.
-
C-H stretching: 2850-3000 cm⁻¹
-
C-F stretching: 1000-1400 cm⁻¹ (expected to be a strong band)
-
C-Br stretching: 500-600 cm⁻¹ (expected to be a weaker band)
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying halogenated compounds due to the characteristic isotopic patterns of bromine.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound.
-
Predicted Data: Predicted collision cross-section (CCS) values for various adducts have been calculated and are available.[19] For example, the predicted m/z for the [M+H]⁺ adduct is 169.00228.[19]
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 1-bromo-3-fluoro-3-methylbutane is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor would be an alcohol that can be selectively halogenated.
Hypothetical Synthetic Pathway
A potential synthetic route could involve the conversion of a suitable diol or a hydroxy-alkene through a series of steps to introduce the fluorine and bromine atoms. The synthesis of tertiary alkyl fluorides can be challenging and often requires specialized reagents such as N-fluorodibenzenesulfonimide (NFSI) or other electrophilic fluorinating agents.[17] The primary alcohol could then be converted to the bromide using standard brominating agents like PBr₃ or HBr.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a halogenated organic compound.
Caption: Generalized workflow for the synthesis and characterization of 1-bromo-3-fluoro-3-methylbutane.
Experimental Protocol: General Procedure for Infrared Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample is Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.[20]
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental noise.[20]
-
Sample Application: Place a small drop of the purified liquid sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.[20]
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
Safety and Handling
Based on available hazard classifications, 1-bromo-3-fluoro-3-methylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood.[21]
-
Hazards: It is classified as a flammable liquid and is associated with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation. It may also cause specific target organ toxicity through single exposure.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion and Future Outlook
1-bromo-3-fluoro-3-methylbutane represents a promising, yet underexplored, building block for medicinal chemistry. Its bifunctional nature, combining a reactive primary alkyl bromide with a stabilizing tertiary alkyl fluoride, offers a unique platform for the synthesis of complex and novel drug candidates. The strategic introduction of this moiety has the potential to enhance the metabolic stability and modulate the biological activity of lead compounds.
Further research is warranted to fully elucidate the experimental physical and chemical properties of this compound and to develop efficient and scalable synthetic routes. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, versatile building blocks like 1-bromo-3-fluoro-3-methylbutane will undoubtedly play an increasingly important role.
References
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